3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazole ring fused with a quinazoline moiety, which is further substituted with a fluorophenyl group, a phenylethyl group, and a carboxamide group.
Preparation Methods
The synthesis of 3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Quinazoline Moiety: The quinazoline moiety can be constructed by reacting anthranilic acid derivatives with appropriate reagents.
Coupling Reactions: The triazole and quinazoline intermediates are then coupled together using suitable coupling agents.
Substitution Reactions: The final compound is obtained by introducing the fluorophenyl, phenylethyl, and carboxamide groups through substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds also contain a triazole ring fused with another heterocycle and exhibit diverse biological activities.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds have a similar triazole ring structure and are studied for their antimicrobial and anticancer properties.
Quinazolinone Derivatives: These compounds share the quinazoline moiety and are known for their therapeutic potential in various diseases.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2/c25-18-8-4-7-16(13-18)21-22-27-24(32)19-10-9-17(14-20(19)30(22)29-28-21)23(31)26-12-11-15-5-2-1-3-6-15/h1-10,13-14,29H,11-12H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGFTJBABKYIBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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